molecular formula C8H7F3N2O2 B572583 Methyl 2-amino-5-(trifluoromethyl)nicotinate CAS No. 1227048-89-6

Methyl 2-amino-5-(trifluoromethyl)nicotinate

Cat. No.: B572583
CAS No.: 1227048-89-6
M. Wt: 220.151
InChI Key: OJQOTGQGUUMFLP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements associated with it are H302 - H317 . The precautionary statement is P280 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-amino-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(trifluoromethyl)nicotinate is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQOTGQGUUMFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679103
Record name Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227048-89-6
Record name Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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